molecular formula C25H22N2O3 B216189 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

Cat. No. B216189
M. Wt: 398.5 g/mol
InChI Key: PRLYJWJHXKEZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide, also known as CB-1 receptor antagonist, is a chemical compound that has been widely studied in the field of pharmacology. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including obesity, addiction, and anxiety.

Mechanism of Action

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide acts as a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonist by binding to the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor and blocking its activity. The 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in the regulation of appetite, metabolism, and the reward pathway. By blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide can reduce appetite, improve metabolic function, and reduce drug-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide are primarily related to its action as a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonist. By blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, the compound can reduce appetite, improve metabolic function, and reduce drug-seeking behavior. In animal models, the compound has been found to reduce food intake, increase energy expenditure, and improve glucose metabolism. It has also been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide in lab experiments is its specificity for the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor. By selectively blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, researchers can study the specific effects of this receptor on various physiological processes, such as appetite regulation and drug addiction. However, one of the limitations of using this compound is that it is not selective for the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, and can also bind to other receptors, such as the CB-2 receptor. This can lead to off-target effects and make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide. One area of research is in the development of more selective 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonists that do not have off-target effects. This could help to improve the specificity of experiments and make it easier to interpret the results.
Another area of research is in the development of new therapeutic applications for 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide. For example, the compound has been found to have potential applications in the treatment of anxiety and depression, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its action as a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonist has been found to have potential applications in the treatment of obesity, addiction, anxiety, and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, there are also potential future directions for research that could help to improve its specificity and develop new therapeutic applications.

Synthesis Methods

The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide involves a multi-step process. The starting material is 3-methylbenzoyl chloride, which is reacted with 1,2,3,4-tetrahydroisoquinoline to form 3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide. This intermediate is then reacted with ethylene glycol to form 3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-dioxo-octahydro-4,6-ethenocyclopropa[f]isoindole-2-carboxamide, which is then reacted with thionyl chloride to form the final product, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide.

Scientific Research Applications

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of obesity. The compound has been found to act as a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonist, which means that it blocks the activity of the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, which is involved in the regulation of appetite and metabolism. Studies have shown that blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor can lead to weight loss and improved metabolic function.
Another area of research has been in the treatment of addiction. The 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor is also involved in the reward pathway in the brain, which is implicated in addiction. By blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide has been found to reduce drug-seeking behavior in animal models of addiction.

properties

Product Name

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C25H22N2O3/c1-13-4-2-6-15(10-13)26-23(28)14-5-3-7-16(11-14)27-24(29)21-17-8-9-18(20-12-19(17)20)22(21)25(27)30/h2-11,17-22H,12H2,1H3,(H,26,28)

InChI Key

PRLYJWJHXKEZHV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

solubility

1.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.